molecular formula C20H22Cl2N4O B11973765 N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide

N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide

Cat. No.: B11973765
M. Wt: 405.3 g/mol
InChI Key: JIPOOCXSRHNLKA-YDZHTSKRSA-N
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Description

N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a piperazine ring, chlorobenzyl groups, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.

    Introduction of the Piperazine Ring: The hydrazide is then reacted with a piperazine derivative, such as 1-(2-chlorobenzyl)piperazine, under controlled conditions to introduce the piperazine ring.

    Condensation Reaction: The final step involves the condensation of the intermediate product with 3-chlorobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound is explored for its use in the development of novel materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular pathways such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide: Unique due to its specific structure and functional groups.

    N’-(3-Bromobenzylidene)-2-(4-(2-bromobenzyl)-1-piperazinyl)acetohydrazide: Similar structure but with bromine atoms instead of chlorine.

    N’-(3-Methylbenzylidene)-2-(4-(2-methylbenzyl)-1-piperazinyl)acetohydrazide: Similar structure but with methyl groups instead of chlorine.

Uniqueness

N’-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is unique due to the presence of chlorobenzyl groups, which may impart specific chemical and biological properties not observed in its analogs.

Properties

Molecular Formula

C20H22Cl2N4O

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C20H22Cl2N4O/c21-18-6-3-4-16(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-17-5-1-2-7-19(17)22/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+

InChI Key

JIPOOCXSRHNLKA-YDZHTSKRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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